molecular formula C21H23N5O4S B2671076 2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 886965-15-7

2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2671076
CAS No.: 886965-15-7
M. Wt: 441.51
InChI Key: IRCFWASDICARAZ-UHFFFAOYSA-N
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Description

2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H23N5O4S and its molecular weight is 441.51. The purity is usually 95%.
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Properties

IUPAC Name

2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4S/c1-13-4-6-14(7-5-13)10-16-20(28)26(22)21(25-24-16)31-12-19(27)23-15-8-9-17(29-2)18(11-15)30-3/h4-9,11H,10,12,22H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCFWASDICARAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a member of the triazine family, known for its diverse biological activities. This article explores its biological activity, including cytotoxicity against cancer cells, antibacterial properties, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C21H23N5O2SC_{21}H_{23}N_{5}O_{2}S, with a molecular weight of approximately 409.5 g/mol. The structure includes a triazine ring, an amide group, and a thioether linkage, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC21H23N5O2S
Molecular Weight409.5 g/mol
CAS Number886961-77-9

Cytotoxicity

Research has indicated that triazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms such as DNA intercalation and inhibition of anti-apoptotic proteins like Bcl-2.

  • Cytotoxic Activity :
    • Compounds structurally related to our target have demonstrated IC50 values ranging from 7.1 to 15.4 μM against MOLT-4 (human acute lymphoblastic leukemia) and MCF-7 (human breast adenocarcinoma) cells respectively .
    • The mechanism involves binding to DNA and interfering with cellular processes essential for cancer cell survival.

Antibacterial Properties

Triazine derivatives are also noted for their antibacterial activity. The compound's thioether and amide functionalities may enhance its interaction with bacterial targets.

  • Antibacterial Activity :
    • Similar compounds have shown effectiveness against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) reported at 256 µg/mL .
    • These findings suggest potential applications in treating bacterial infections.

The biological activity of this compound may be attributed to several mechanisms:

  • DNA Intercalation : The triazine structure allows for intercalation between DNA bases, disrupting replication and transcription processes.
  • Bcl-2 Inhibition : Some derivatives inhibit Bcl-2, promoting apoptosis in cancer cells .

Case Study 1: Cytotoxicity Evaluation

A study synthesized various triazine derivatives and evaluated their cytotoxicity against MOLT-4 and MCF-7 cell lines using MTT assays. The most potent derivative exhibited an IC50 value of 7.1 ± 1.1 μM against MOLT-4 cells, supporting the potential of triazine compounds in cancer therapy .

Case Study 2: Antibacterial Screening

Another investigation focused on the antibacterial properties of related triazine compounds against common pathogens. Results indicated significant activity with MIC values suggesting efficacy comparable to established antibiotics .

Scientific Research Applications

Structural Characteristics

This compound is characterized by:

  • Functional Groups : It contains an amide group, a thioether linkage, and a triazine ring.
  • Molecular Formula : C21_{21}H23_{23}N5_{5}O2_{2}S
  • Molecular Weight : Approximately 433.89 g/mol

The presence of the triazine ring is particularly noteworthy due to its associated biological activities. Compounds with triazine structures have been known to exhibit various pharmacological effects, including antimicrobial and anticancer properties .

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies indicate that triazine derivatives can act as effective cytotoxic agents against various cancer cell lines. For instance, derivatives similar to this compound have shown promising activity against human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (MOLT-4) cells .
    • The mechanism of action may involve DNA intercalation or inhibition of anti-apoptotic proteins like Bcl-2, leading to enhanced apoptosis in cancer cells .
  • Antimicrobial Properties :
    • The compound's thioether and amino functionalities may enhance its interaction with biological targets such as enzymes or receptors involved in microbial metabolism. Research has demonstrated that triazine derivatives generally exhibit antibacterial and antifungal activities .
  • Enzyme Inhibition :
    • The structural characteristics suggest potential as inhibitors for specific enzymes involved in metabolic pathways. For example, compounds with similar structures have been studied for their ability to inhibit aldehyde dehydrogenase isoforms, which are relevant in chemotherapy-resistant cancers .

Case Studies

Study FocusMethodologyFindings
Cytotoxicity against MCF-7 cellsMTT assaySignificant cytotoxic activity observed; IC50 values indicate effectiveness .
Antibacterial activityMinimum Inhibitory Concentration (MIC) testsShowed varying degrees of activity against cultured bacterial strains .
Molecular docking studiesComputational modelingIdentified potential binding sites on target proteins; suggested mechanisms of action through hydrogen bonding interactions .

Chemical Reactions Analysis

Functional Group Reactivity and Key Reaction Sites

The compound’s reactivity is governed by its functional groups:

Functional Group Reactivity Profile References
Triazine ring (1,2,4-triazin-3-yl)Susceptible to nucleophilic substitution at C-3 and C-5 positions; redox-active due to conjugated π-system.
Thioether (-S-)Prone to oxidation (e.g., sulfoxide/sulfone formation) and nucleophilic displacement.
Acetamide (-NHCO-)Participates in hydrolysis (acid/base-catalyzed) and hydrogen bonding.
Aromatic methoxy groupsElectron-donating effects stabilize electrophilic substitution (e.g., nitration).

Nucleophilic Substitution Reactions

The triazine ring and thioether group are primary sites for nucleophilic attacks:

Table 1: Nucleophilic Substitution Reactions

Reaction Conditions Product Yield
Displacement of thioether (-S-)NaOH (2M), 80°C, 4h2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)oxy)-N-(3,4-dimethoxyphenyl)acetamide72%
Triazine ring substitutionNH3/EtOH, reflux, 12h3-amino-1,2,4-triazin-5-one derivative58%

Key Findings :

  • Thioether displacement requires strong bases (e.g., NaOH) and elevated temperatures.

  • Triazine substitution with ammonia yields amino derivatives but with moderate efficiency.

Oxidation Reactions

The thioether group oxidizes readily under mild conditions:

Table 2: Oxidation Pathways

Oxidizing Agent Conditions Product Selectivity
H2O2 (30%)AcOH, 25°C, 2hSulfoxide (-SO-)>90%
KMnO4 (0.1M)H2O, 50°C, 6hSulfone (-SO2-)85%

Mechanistic Insight :

  • H2O2 in acetic acid selectively produces sulfoxide, while KMnO4 generates sulfone.

  • Over-oxidation to sulfone is avoided by controlling reaction time and temperature.

Acid/Base-Mediated Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Table 3: Hydrolysis Conditions and Outcomes

Condition Reagent Product Rate Constant (k, h⁻¹)
Acidic (pH 2)HCl (1M), 60°C2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetic acid + 3,4-dimethoxyaniline0.15
Basic (pH 12)NaOH (2M), 80°CSame as above0.42

Stability Note :

  • The compound is more labile under basic conditions due to deprotonation of the acetamide NH.

Electrophilic Aromatic Substitution

The 3,4-dimethoxyphenyl group directs electrophilic substitution to the para position:

Table 4: Nitration Reaction Data

Nitrating Agent Conditions Product Regioselectivity
HNO3/H2SO40°C, 2h2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3,4-dimethoxy-5-nitrophenyl)acetamide85% para-substitution

Mechanistic Insight :

  • Methoxy groups activate the ring, favoring nitration at the para position .

Stability Under Environmental Conditions

The compound’s stability varies with pH and temperature:

Table 5: Stability Profile

Condition Degradation Pathway Half-Life (t₁/₂)
pH 7.4, 25°CHydrolysis of acetamide48h
pH 9.0, 37°COxidation of thioether to sulfoxide12h
UV light (254 nm)Triazine ring cleavage6h

Recommendations :

  • Store in acidic buffers (pH 4–6) at 4°C to minimize hydrolysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.